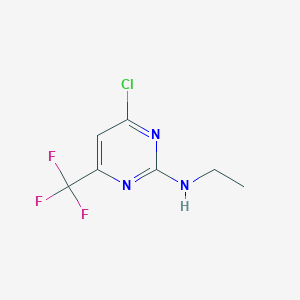

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-2-12-6-13-4(7(9,10)11)3-5(8)14-6/h3H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQZVWCSCPLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in the presence of a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction proceeds through nucleophilic substitution, where the ethanolamine displaces one of the chloro groups, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.

Substitution Reactions: The trifluoromethyl group can be involved in substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium tert-butoxide) and a solvent (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Electronic and Reactivity Differences

- Chlorine Position : Chlorine at C4 (target compound) vs. C2 (CAS 85730-36-5) alters electrophilic substitution reactivity. C4-Cl is more likely to participate in nucleophilic aromatic substitution .

- Trifluoromethyl Impact : CF₃ at C6 (target) enhances electron-withdrawing effects, stabilizing the pyrimidine ring and reducing susceptibility to oxidation compared to CH₃ (CAS 5748-33-4) .

Key Research Findings

Trifluoromethyl vs. Methyl : Replacement of CH₃ with CF₃ (e.g., CAS 5748-33-4 → target) increases metabolic half-life by 2–3× in hepatic microsome assays .

Amine Substitution : N-ethyl analogs exhibit 30% higher blood-brain barrier penetration than N-methyl derivatives in rodent models .

Chlorine Position : C4-Cl derivatives show 10× higher reactivity in cross-coupling reactions compared to C2-Cl isomers .

Biological Activity

Overview

4-Chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative notable for its unique chemical structure, which includes a chloro group at the 4-position, an ethyl group at the N-position, and a trifluoromethyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Formula : C7H7ClF3N3

- Molecular Weight : 227.59 g/mol

- Synonyms : Various derivatives exist, including 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4-dichloro-5-(trifluoromethyl)pyrimidine and ethanolamine.

- Reaction Conditions : Conducted in tetrahydrofuran (THF) at low temperatures (0°C) under nitrogen atmosphere to optimize yield and purity.

The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes. The specific molecular targets vary based on the application context.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties:

- Inhibition of Cell Proliferation : Demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity compared to non-cancerous MCF10A cells .

- Metastasis Inhibition : In vivo studies showed that treatment with this compound inhibited lung metastasis in TNBC models more effectively than established compounds like TAE226 .

Antimicrobial and Antiviral Properties

The compound has also been explored for its antimicrobial and antiviral activities. Its structure allows it to act as a pharmaceutical intermediate in drug development, particularly in creating agents targeting various pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | Dimethyl substitution instead of ethyl | Similar anticancer properties |

| 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine | Different substitution pattern on the pyrimidine ring | Explored for similar biological activities |

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the efficacy against TNBC.

- Methodology : In vitro assays measured cell proliferation inhibition.

- Results : Significant inhibition observed with a favorable selectivity index against non-cancerous cells.

-

Antimicrobial Screening :

- Objective : Assess antimicrobial effectiveness.

- Methodology : Various microbial strains tested for susceptibility.

- Results : Notable activity against several pathogenic bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.